

CAS number and supplier for 3-(Cycloheptyloxy)azetidine

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Compound of Interest

Compound Name: 3-(Cycloheptyloxy)azetidine

Cat. No.: B15270352

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Technical Guide: 3-(Cycloheptyloxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **3-(Cycloheptyloxy)azetidine** is a novel compound and is not readily available commercially. This document provides a technical guide based on established chemical principles for its synthesis and potential characteristics. All experimental procedures outlined are hypothetical and should be adapted and optimized under appropriate laboratory settings by qualified personnel.

Compound Overview

3-(Cycloheptyloxy)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a cycloheptyloxy group. The unique combination of the strained azetidine ring and the larger cycloheptyl ether moiety suggests potential applications in medicinal chemistry and materials science. The azetidine scaffold is a privileged structure in drug discovery, known for its ability to introduce conformational rigidity and improve physicochemical properties.

Chemical Structure

IUPAC Name: **3-(Cycloheptyloxy)azetidine** Molecular Formula: C₁₀H₁₉NO Molecular Weight: 169.26 g/mol

Physicochemical Data (Predicted)

Due to the novelty of this compound, experimental data is not available. The following table summarizes predicted physicochemical properties.

Property	Predicted Value
CAS Number	Not Assigned
Boiling Point	~250-270 °C
Melting Point	Not Available
LogP	~2.5 - 3.0
pKa (of Azetidine Nitrogen)	~8.5 - 9.5
Solubility	Soluble in most organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water.

Potential Suppliers

Currently, there are no known commercial suppliers for **3-(Cycloheptyloxy)azetidine**. Synthesis would be required for its acquisition. For precursors, such as N-Boc-3-hydroxyazetidine and cycloheptyl bromide, various chemical suppliers can be consulted.

Proposed Experimental Protocols

The synthesis of **3-(Cycloheptyloxy)azetidine** can be approached through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.^{[1][2]} This involves the reaction of an alkoxide with an alkyl halide.

Synthesis of N-Boc-3-(Cycloheptyloxy)azetidine

This protocol outlines the synthesis of the N-Boc protected intermediate.

Materials:

- N-Boc-3-hydroxyazetidine

- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Cycloheptyl bromide
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate
- Hexanes

Procedure:

- To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
- Cool the mixture back to 0 °C and add cycloheptyl bromide (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
- Partition the mixture between ethyl acetate and water. Separate the organic layer.
- Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield **N-Boc-3-(cycloheptyloxy)azetidine**.

Deprotection of N-Boc-3-(Cycloheptyloxy)azetidine

This step removes the Boc protecting group to yield the final product.

Materials:

- **N-Boc-3-(cycloheptyloxy)azetidine**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve **N-Boc-3-(cycloheptyloxy)azetidine** (1.0 eq) in DCM.
- Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO_3 solution until the pH is basic.
- Separate the organic layer and extract the aqueous layer with DCM.

- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter and concentrate under reduced pressure to obtain **3-(cycloheptyloxy)azetidine**. Further purification may be achieved by distillation or chromatography if necessary.

Potential Signaling Pathways and Applications

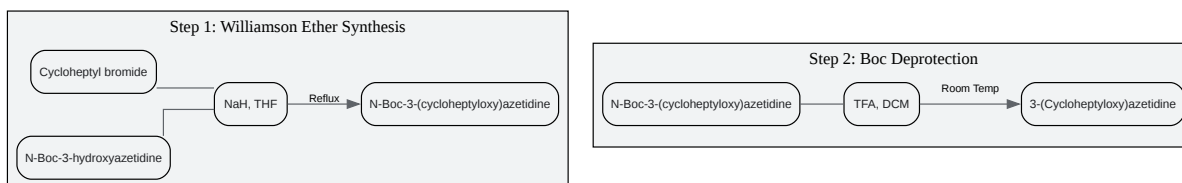
Azetidine derivatives are known to interact with various biological targets. The incorporation of a cycloheptyloxy group could modulate properties such as lipophilicity and receptor binding affinity.

Potential Research Areas:

- **GPCR Ligands:** The azetidine core can serve as a scaffold for ligands of G-protein coupled receptors. The cycloheptyl group could explore hydrophobic pockets within the receptor binding site.
- **Ion Channel Modulators:** Functionalized azetidines have been investigated as modulators of ion channels.
- **Enzyme Inhibitors:** The strained azetidine ring can be exploited in the design of enzyme inhibitors.

Diagrams

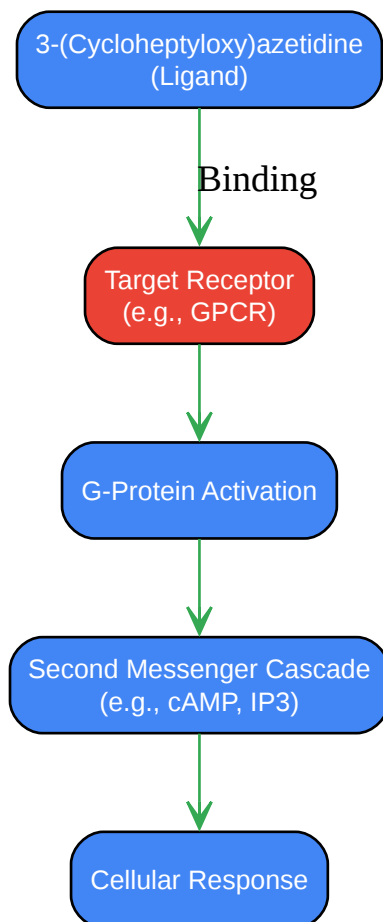
Synthetic Workflow



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Caption: Proposed two-step synthesis of **3-(Cycloheptyloxy)azetidine**.

General Azetidine Signaling Interaction



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Caption: Hypothetical signaling pathway for an azetidine-based ligand.

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References

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- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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